2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile
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Overview
Description
2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile is an organic compound that features a nitro group, a nitrile group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile typically involves the following steps:
Amination: The nitrobenzonitrile intermediate is then subjected to amination with 2-methylcyclohexylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes catalysts.
Major Products
Reduction: 2-((2-Methylcyclohexyl)amino)-5-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and nitrile groups can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-((2-Methylcyclohexyl)amino)-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position.
2-((2-Methylcyclohexyl)amino)-5-nitrobenzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in synthesis and pharmaceuticals.
Properties
IUPAC Name |
2-[(2-methylcyclohexyl)amino]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-2-3-5-13(10)16-14-7-6-12(17(18)19)8-11(14)9-15/h6-8,10,13,16H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCZVYSLLICES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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